2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy)[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione; 3'-O-Methyl-4-O-(beta-D-xylopyranosyl)ellagic acid
Description
The compound 2,8-Dihydroxy-3-methoxy-7-(β-D-xylopyranosyloxy)[1]benzopyrano[5,4,3-cde][1]benzopyran-5,10-dione (synonyms: 3'-O-Methyl-4-O-(β-D-xylopyranosyl)ellagic acid, 3,3′-Di-O-methyl ellagic acid 4′-O-β-D-xylopyranoside) is a glycosylated and methylated derivative of ellagic acid. Structurally, it features:
- A methoxy group (-OCH₃) at position 3'.
- A β-D-xylopyranosyloxy group (a pentose sugar) at position 7.
- Retention of hydroxyl groups at positions 2 and 8 .
This modification enhances solubility and bioavailability compared to the parent ellagic acid, which is poorly water-soluble .
Properties
IUPAC Name |
6,14-dihydroxy-7-methoxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O12/c1-28-15-7(21)2-5-11-10-6(19(27)32-17(11)15)3-9(13(24)16(10)31-18(5)26)30-20-14(25)12(23)8(22)4-29-20/h2-3,8,12,14,20-25H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXNJGHUQUHOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5C(C(C(CO5)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Extraction and Initial Derivatization
Source Material: Ellagic acid, obtained from plant sources like pomegranates, strawberries, or walnuts, can be extracted via solvent extraction methods.
Methylation of Ellagic Acid
Objective: Introduce methyl groups at specific hydroxyl positions, particularly at the 3'-O position.
Ellagic acid + CH₃I + base → 3'-O-Methyl ellagic acid
Glycosylation to Attach Beta-D-Xylopyranosyl Moiety
Objective: Attach the beta-D-xylopyranosyl group at the 7-position hydroxyl.
Note: The stereoselectivity favors the beta-anomer due to neighboring group participation during glycosylation.
Oxidation and Formation of Benzopyran Ring System
Objective: Cyclize phenolic intermediates to form the fused benzopyran system.
Final Esterification and Methylation
Objective: Attach the benzopyran-5,10-dione core and methylate as needed.
Summary of the Synthetic Route
| Stage | Key Reactions | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Extraction | Natural ellagic acid isolation | Ethanol/methanol | Reflux/maceration | Purified ellagic acid |
| Methylation | Selective methylation | CH₃I, K₂CO₃ | Reflux | 3'-O-Methyl ellagic acid |
| Glycosylation | Attachment of beta-D-xylopyranosyl | Peracetylated xylose, BF₃·Et₂O | 0–25°C | Glycoside intermediate |
| Ring closure | Phenolic oxidation | DDQ | Room temperature | Benzopyran formation |
| Esterification | Formation of benzopyran-5,10-dione | Acyl chlorides | Reflux | Final fused ring system |
Notes and Considerations
- Selectivity: Methylation and glycosylation require precise control to target specific hydroxyl groups.
- Protection/Deprotection: Protecting groups are often employed to prevent undesired reactions during glycosylation.
- Yield Optimization: Reaction conditions such as temperature, solvent, and catalysts are optimized based on literature precedents.
- Natural vs. Synthetic: Total synthesis is complex; semi-synthesis from natural ellagic acid is often preferred for efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranoosyloxy)1benzopyrano5,4,3-cdebenzopyran-5,10-dione undergoes various chemical reactions, including:
- Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
- Reduction: The compound can be reduced to form dihydro derivatives.
- Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
- Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3'-O-Methyl-4-O-(β-D-xylopyranosyl)ellagic acid, also known as 2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy) benzopyrano[5,4,3-cde] benzopyran-5,10-dione, is a compound belonging to the ellagic acid family . Research has been conducted to explore its properties, effects, and potential applications, including its isolation from natural sources and its role in pharmacological activities .
Isolation and Identification
3'-O-Methyl-4-O-(β-D-xylopyranosyl)ellagic acid can be isolated from plant extracts using solvent extraction and counter-current chromatography techniques . For instance, a method involving extraction with 95% ethanol, followed by petroleum ether and ethyl acetate extraction, can be employed . Subsequent purification steps using chloroform, ethanol, water, and formic acid mixtures can yield high-purity compounds . Spectroscopic methods like and NMR are used to confirm its chemical structure .
Pharmacological Activity
This compound is one of several ellagic acid derivatives found in medicinal plants. These derivatives are known for various pharmacological properties . Research indicates that 3'-O-methyl-4-O-(n″-O-galloyl-β-d-xylopyranosyl) ellagic acid (n = 2, 3 or 4) may have hepatotoxic effects by affecting lipid metabolism pathways .
Hepatotoxicity
Studies suggest that 3'-O-methyl-4-O-(n″-O-galloyl-β-d-xylopyranosyl) ellagic acid can be a toxic component in Chebulae Fructus (CF), a medicinal plant used in traditional medicine . Transcriptome analysis has shown that this compound may inhibit the PPAR signaling pathway, which is crucial for lipid metabolism . Molecular docking studies reveal that it binds effectively with PPARα and FABP proteins, indicating a potential mechanism for its toxic effects .
Related Compounds and Derivatives
Related compounds, such as 3,3'-Di-O-methylellagic acid 4'-xylopyranoside, share similar structural features and may have related biological activities . Acid hydrolysis of these glycosides yields aglycones and sugars like D-xylose, which helps in their identification and characterization .
Potential Applications
While specific applications of 3'-O-methyl-4-O-(β-D-xylopyranosyl)ellagic acid are still under investigation, its structural similarity to other bioactive ellagic acid derivatives suggests potential uses in:
- Pharmaceutical Research : As a lead compound for drug development, particularly targeting metabolic pathways .
- Toxicology Studies : To understand the mechanisms of hepatotoxicity and lipid metabolism disruption .
- Natural Product Chemistry : As a marker compound for identifying and quantifying plant extracts in traditional medicine .
Mechanism of Action
The mechanism of action of 2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranoosyloxy)1benzopyrano5,4,3-cdebenzopyran-5,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species. Additionally, it may interact with receptors involved in inflammatory signaling, leading to reduced inflammation.
Comparison with Similar Compounds
Ellagic Acid (C₁₄H₆O₈)
Structure: A dimeric polyphenol with hydroxyl groups at positions 2, 3, 7, and 8. Key Differences:
- Lacks methyl and glycosyl substitutions.
- Lower solubility due to free hydroxyl groups.
Biological Activity : - Strong antioxidant and neuroprotective effects; mitigates Aβ-induced neurotoxicity in neuronal cells .
- Metabolized by gut microbiota into urolithins, which retain bioactivity .
Limitations : Poor oral bioavailability due to low solubility .
3-O-Methylellagic Acid (C₁₅H₈O₈)
Structure : Features a methoxy group at position 3, retaining hydroxyls at 2, 7, and 8.
Key Differences :
Punicalin (C₃₄H₂₂O₂₂)
Structure: A complex ellagitannin with a xylopyranosyloxy group at position 7. Key Differences:
Target Compound (3'-O-Methyl-4-O-xylosyl ellagic acid)
Structure : Combines methylation (position 3') and xylosylation (position 7).
Key Advantages :
- Enhanced water solubility due to xylose substitution.
- Improved bioavailability compared to non-glycosylated ellagic acid derivatives. Research Gaps:
- Limited in vivo studies on its metabolic fate and specific pharmacological targets .
Comparative Data Table
*Note: Exact molecular formula requires further confirmation from crystallographic data.
Research Findings and Implications
- Glycosylation Impact : The xylosyl group in the target compound likely facilitates membrane transport via sugar transporters, improving absorption .
- Methylation Role : Methoxy groups reduce rapid metabolism, extending half-life compared to hydroxylated analogs .
- Synergistic Effects : Combining methylation and glycosylation may amplify therapeutic efficacy, though mechanistic studies are needed.
Biological Activity
2,8-Dihydroxy-3-methoxy-7-(beta-D-xylopyranosyloxy) benzopyrano[5,4,3-cde] benzopyran-5,10-dione, commonly referred to as Ducheside A, is a complex organic compound belonging to the benzopyran family. This compound has garnered attention due to its diverse biological activities, particularly in pharmacology and natural product chemistry. The following sections will delve into its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ducheside A has the molecular formula and a molecular weight of 448.34 g/mol. Its structure includes multiple hydroxyl groups, a methoxy group, and a glycosylated moiety, contributing to its potential bioactivity.
Structural Formula
Biological Activities
Ducheside A exhibits a range of biological activities attributed to its polyphenolic structure. Key areas of interest include:
- Antioxidant Activity : The compound displays significant antioxidant properties which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and pathways.
- Anticancer Potential : Research indicates that Ducheside A can induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound demonstrates activity against several bacterial strains.
Table 1: Summary of Biological Activities
Antioxidant Mechanism
Ducheside A's antioxidant activity is primarily due to its ability to donate electrons to free radicals, thereby neutralizing them. This action helps in preventing cellular damage associated with oxidative stress.
Anti-inflammatory Mechanism
The compound inhibits the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses. By blocking this pathway, Ducheside A reduces the expression of pro-inflammatory cytokines.
Anticancer Mechanism
In cancer research, Ducheside A has been observed to induce apoptosis in various cancer cell lines through the activation of caspases (caspase-3 and caspase-9), leading to programmed cell death. This effect is often accompanied by changes in mitochondrial membrane potential and increased levels of pro-apoptotic proteins like Bax.
Antimicrobial Mechanism
The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways within microbial cells.
Case Study 1: Anticancer Activity
A study investigated the effects of Ducheside A on HepG2 liver cancer cells. Results showed that treatment with Ducheside A led to a significant reduction in cell viability and increased apoptosis markers such as caspase-3 activation. The study concluded that Ducheside A could be a promising candidate for liver cancer therapy due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells .
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammation, Ducheside A was shown to reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory diseases by modulating immune responses .
Q & A
Q. What emerging technologies could advance research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
